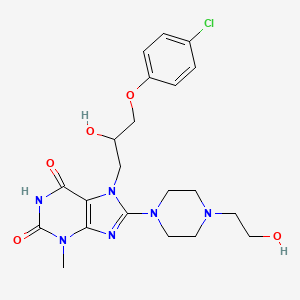
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27ClN6O5 and its molecular weight is 478.93. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cardiovascular Activity
A study by Chłoń-Rzepa et al. (2004) discusses the synthesis of compounds similar to the chemical structure , specifically focusing on their cardiovascular activities. These compounds showed significant prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential in cardiovascular disease treatment. Their interactions with alpha-adrenoreceptors were also evaluated, providing insights into their mechanism of action (Chłoń-Rzepa et al., 2004).
Psychotropic Activity
Another study by Chłoń-Rzepa et al. (2013) investigated derivatives of purine-2,6-dione, aiming at chemical diversification to find potent serotonin receptor ligands with potential psychotropic activity. This research highlights the importance of structural modification to design compounds with specific receptor affinity and activity, which could lead to new treatments for mental health disorders (Chłoń-Rzepa et al., 2013).
Antihistaminic and Antiasthmatic Agents
Research by Pascal et al. (1985) and Bhatia et al. (2016) explored the antihistaminic and antiasthmatic properties of related compounds. These studies provide evidence of the compounds' effectiveness in inhibiting histamine-induced reactions and their potential as antiasthmatic agents, indicating their value in developing new therapeutic agents for respiratory conditions (Pascal et al., 1985); (Bhatia et al., 2016).
Structural Analysis
A study by Karczmarzyk et al. (1995) focused on the structural analysis of similar compounds, providing detailed insights into their molecular geometry and hydrogen bonding patterns. Understanding the structural properties is crucial for predicting the biological activity and optimizing the pharmacological properties of these compounds (Karczmarzyk et al., 1995).
properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O5/c1-25-18-17(19(31)24-21(25)32)28(12-15(30)13-33-16-4-2-14(22)3-5-16)20(23-18)27-8-6-26(7-9-27)10-11-29/h2-5,15,29-30H,6-13H2,1H3,(H,24,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPNNPCENVSQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC(COC4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)
![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)
![methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2883269.png)
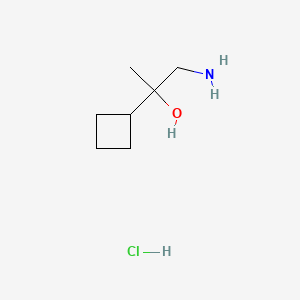

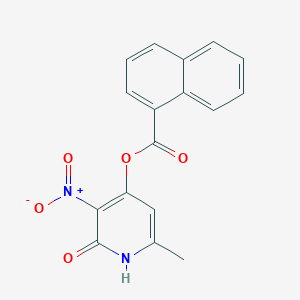
![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine](/img/structure/B2883276.png)
![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2883279.png)

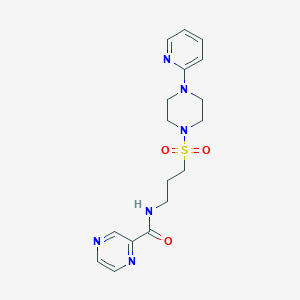
![N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883284.png)
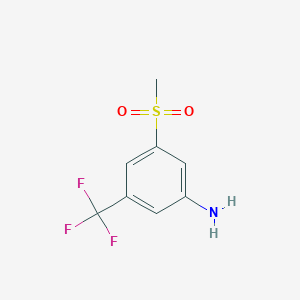
![1-[4-Methyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2883286.png)